Monoethyl 1,1-cyclopropanedicarboxylate

Description

Diethyl 1,1-cyclopropanedicarboxylate (CAS 1559-02-0) is a cyclopropane-derived diester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . Structurally, it features a strained cyclopropane ring bonded to two ethoxycarbonyl groups, contributing to its high reactivity in ring-opening and nucleophilic substitution reactions . The compound is a key intermediate in synthesizing pharmaceuticals, notably Montelukast Sodium (an asthma/allergy drug) and Ketorolac (a non-steroidal anti-inflammatory drug) . Industrially, it is produced via phase-transfer-catalyzed reactions between diethyl malonate and 1,2-dihaloethanes, though this method generates significant aluminum chloride waste .

Properties

Molecular Formula |

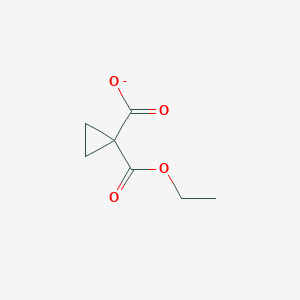

C7H9O4- |

|---|---|

Molecular Weight |

157.14 g/mol |

IUPAC Name |

1-ethoxycarbonylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H10O4/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H,8,9)/p-1 |

InChI Key |

QQUZUWSSLUHHBP-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

Monoethyl 1,1-cyclopropanedicarboxylate has a variety of applications in scientific research:

- Organic Synthesis : It serves as an essential building block for synthesizing more complex organic molecules. Its ability to undergo ring-opening reactions makes it a versatile intermediate in organic synthesis.

- Pharmaceutical Development : This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs like Ketorolac and Montelukast. Its reactivity allows for the formation of diverse pharmacologically active compounds .

- Polymer Chemistry : this compound participates in ring-opening polymerization processes, leading to the development of novel polymers with enhanced properties. This application is particularly valuable in material science where tailored polymer characteristics are required.

Case Study 1: Synthesis of Ketorolac

In the synthesis of Ketorolac, this compound acts as a key intermediate. The compound's unique structure facilitates reactions that yield Ketorolac through a series of transformations involving nucleophilic additions and cyclization steps. This pathway highlights the compound's importance in pharmaceutical chemistry and its role in producing effective analgesics .

Case Study 2: Polymer Development

Research has demonstrated that this compound can be employed in ring-opening polymerization to create polymers with specific mechanical and thermal properties. These polymers have potential applications in coatings and adhesives, showcasing the compound's versatility beyond traditional organic synthesis.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

MECD is expected to undergo hydrolysis under acidic or basic conditions due to the presence of the ester group. For example:

-

Saponification : Reaction with aqueous NaOH would yield cyclopropane-1,1-dicarboxylic acid, releasing ethanol.

This mirrors the behavior of diethyl cyclopropane-1,1-dicarboxylate, which produces the dicarboxylic acid upon saponification .

-

Decarboxylation : Thermal or catalytic decarboxylation could yield cyclopropane monocarboxylic acid derivatives, though this reaction typically requires higher temperatures or transition-metal catalysts .

Ring-Opening Reactions

The strained cyclopropane ring in MECD is susceptible to nucleophilic or electrophilic ring-opening reactions:

Nucleophilic Attack

-

Ammonolysis : Reaction with ammonia or amines could yield cyclopropane dicarboxamide derivatives, though regioselectivity depends on reaction conditions .

-

Grignard Reagents : Nucleophilic addition to the cyclopropane ring may lead to ring-opening products, such as linear alkenes or substituted cyclopropanes .

Electrophilic Addition

-

Halogenation : Electrophilic halogens (e.g., Br₂, Cl₂) could add across the cyclopropane ring, forming dihalogenated products. This is observed in diethyl derivatives under similar conditions .

Transesterification and Ester Exchange

MECD can undergo transesterification with alcohols or other nucleophiles:

-

Alcohol Exchange : Reaction with methanol in the presence of acid catalysts would yield methyl esters. For example:

This is analogous to transesterification processes described for diethyl esters .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) might reduce the cyclopropane ring to a propane derivative, though steric hindrance could limit reactivity .

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) could cleave the cyclopropane ring, forming diacids or ketones depending on conditions .

Comparative Reaction Data

The table below extrapolates reaction outcomes for MECD based on diethyl cyclopropane-1,1-dicarboxylate (DECD) data :

Challenges and Limitations

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Alkyl Chain Impact : The diethyl ester has a higher molecular weight and lower density compared to the dimethyl analog, reflecting the influence of alkyl chain length on physical properties .

- Ring Size : The cyclobutane derivative (four-membered ring) exhibits reduced ring strain compared to cyclopropane (three-membered ring), affecting reactivity .

Key Observations :

- The cyclopropane diesters are more reactive than cyclobutane analogs due to higher ring strain, making them preferable in drug intermediate synthesis .

- Diethyl esters are industrially favored for pharmaceutical applications despite waste challenges, while dimethyl variants may suit lab-scale reactions .

Key Observations :

- The diethyl ester’s synthesis poses environmental challenges, necessitating waste mitigation strategies .

Commercial Availability and Suppliers

Key Observations :

- Diethyl 1,1-cyclopropanedicarboxylate is widely available due to its pharmaceutical demand, while cyclobutane analogs are niche products .

Q & A

Q. What are the established synthetic routes for Monoethyl 1,1-cyclopropanedicarboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclopropanation of diethyl malonate derivatives under high-ring-strain conditions. A key method involves nucleophilic ring-opening reactions using sodium iron carbonyl complexes (e.g., Na₂Fe(CO)₄·3.2 dioxane) to functionalize the cyclopropane ring . Optimization includes controlling reaction temperature (e.g., 25–60°C) and stoichiometric ratios to minimize side reactions such as ester hydrolysis. Solvent selection (e.g., dioxane or THF) also influences yield due to the compound’s sensitivity to protic environments .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

-

Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring structure (e.g., characteristic upfield shifts for cyclopropane protons at δ ~1.2–1.5 ppm) and ester carbonyl signals (~δ 170 ppm in ¹³C NMR). IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) .

-

Crystallography : Single-crystal X-ray diffraction (XRD) reveals orthorhombic space groups (e.g., Pnma with cell dimensions a = 6.517 Å, b = 9.709 Å) and hydrogen-bonding interactions stabilizing platinum coordination complexes .

Table 1: Key Physical Properties

Property Value Source Density (25°C) 1.147 g/mL Boiling Point 196–198°C Refractive Index (n²⁰/D) 1.441

Advanced Research Questions

Q. What is the mechanistic role of cyclopropane ring strain in nucleophilic ring-opening reactions?

- Methodological Answer : The high angular strain of the cyclopropane ring (C–C–C bond angles ~60°) enhances electrophilicity, facilitating nucleophilic attack. Kinetic studies using Na₂Fe(CO)₄ show regioselective cleavage at the less substituted carbon, supported by isotopic labeling and DFT calculations. Transition-state analysis reveals partial sp³ hybridization at the reacting carbon, lowering activation energy .

Q. How do computational studies elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (FMOs), highlighting localized electron density on the cyclopropane ring and ester groups. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the cyclopropane σ-bonds and ester π*-orbitals, explaining its dual reactivity as both an electrophile and nucleophile .

Q. What are the applications of this compound in coordination chemistry, particularly with platinum complexes?

- Methodological Answer : The compound acts as a bidentate ligand in platinum(II) complexes (e.g., [Pt(NH₃)₂CPrDCA]·H₂O), forming stable five-membered chelate rings. XRD data show square-planar geometry around Pt²⁺, with bond lengths (Pt–O ~2.02 Å) consistent with strong σ-donation from carboxylate oxygen. These complexes are studied for their catalytic activity in oxidation reactions and potential antitumor properties .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.